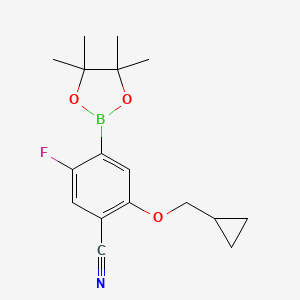

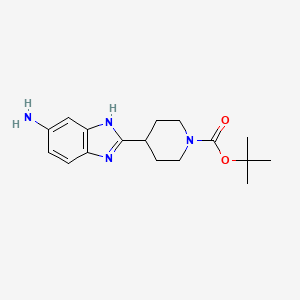

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic esters are highly valuable building blocks in organic synthesis . They are used in many transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Structure Analysis

The molecular structure of boronic esters typically includes a boron moiety that can be converted into a broad range of functional groups .Chemical Reactions Analysis

Boronic esters are used in many chemical reactions. The most important application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations .Scientific Research Applications

Development of Fluorescent Sensors

- Fluorescent Sensor Development : Anthracene-(aminomethyl)phenylboronic acid pinacol ester, a compound with a structure related to the target chemical, has been used to develop highly sensitive fluorescent sensors for trace amounts of water. This application exploits the photo-induced electron transfer (PET) properties of the compound (Miho et al., 2021).

Polymer Synthesis and Applications

- H2O2-Cleavable Poly(ester-amide)s : A related boronic acid ester has been synthesized for creating H2O2-cleavable poly(ester-amide)s. These polymers can be used as potential H2O2-responsive delivery vehicles (Cui et al., 2017).

- Preparation of (Multi)Fluoroarenes : Boronic acid pinacol esters, similar in structure to the target chemical, have been used in the synthesis of various fluorinated arenes, highlighting their utility in organic synthesis (Zhou et al., 2016).

Sensing and Detection Technologies

- Fluoride Ion Sensing : Organoboron compounds like pinacol esters of phenylboronic acid have been applied as Lewis acid receptors for fluoride ions, demonstrating their potential in sensing technologies (Jańczyk et al., 2012).

Advanced Materials and Chemical Synthesis

- Light Emission in Copolymers : Phenylboronic acid pinacol ester, a compound related to the target chemical, has been used in the synthesis of PFCB polymers for tailored light emission applications (Neilson et al., 2007).

- Catalysis in Organic Synthesis : Aryl pinacolboronic esters, similar to the target compound, have been used in Rh(I)-catalyzed intramolecular hydroarylation of unactivated ketones, highlighting their role in catalytic organic synthesis (Gallego & Sarpong, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-15(21-10-11-5-6-11)12(9-20)7-14(13)19/h7-8,11H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBNNPINQOSLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

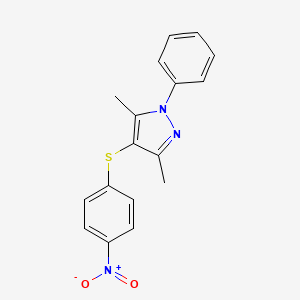

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)

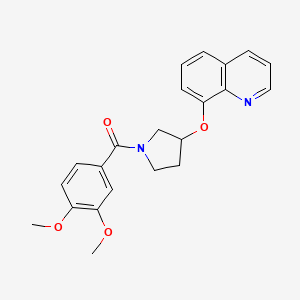

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

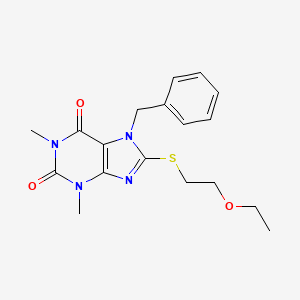

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)